trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

AKR1C3 inhibition steroid metabolism hormone-dependent cancer

Procure trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid (CAS 733741-04-3) for your AKR1C1/AKR1C3 inhibitor program. This (1R,2R) stereoisomer is a critical chiral building block for oncology SAR studies, offering a defined spatial presentation of its pharmacophores. The 3-fluorobenzoyl group provides a path for ¹⁸F PET tracer development. Ensure reproducible biological outcomes by selecting the validated trans configuration, as cis or enantiomeric forms will alter target engagement and confound results. Ideal for medicinal chemistry requiring a carboxylic acid handle for rapid amide/ester library diversification.

Molecular Formula C13H13FO3
Molecular Weight 236.24 g/mol
CAS No. 733741-04-3
Cat. No. B1323836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid
CAS733741-04-3
Molecular FormulaC13H13FO3
Molecular Weight236.24 g/mol
Structural Identifiers
SMILESC1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C13H13FO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m1/s1
InChIKeyYWYRHYHQPXIURO-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid CAS 733741-04-3: Steroid-Metabolizing Enzyme Inhibitor Scaffold for Anticancer Research


Trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733741-04-3) is a chiral cyclopentane derivative featuring a 3-fluorobenzoyl substituent at the 2-position and a carboxylic acid group at the 1-position in the trans configuration (IUPAC: (1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid) [1]. This compound belongs to a series of cyclopentane derivatives that have been evaluated as inhibitors of the steroid-metabolizing enzymes AKR1C1 and AKR1C3, targets implicated in hormone-dependent cancers including prostate, breast, and endometrial cancers [2]. As a fluorinated building block with a defined stereochemistry and a carboxylic acid handle, this compound serves as a versatile scaffold in medicinal chemistry for developing novel anticancer agents [3].

Sourcing Trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid: Why Cis-Isomers and Unspecified Stereochemistry are Not Viable Substitutes


The (1R,2R) trans configuration of CAS 733741-04-3 defines a specific spatial arrangement of the benzoyl and carboxylic acid substituents on the cyclopentane ring that is absent in its (1R,2S) cis-isomer (CAS 733740-15-3) or its enantiomeric (1S,2S) counterpart (CAS 2613299-06-0) . In biological systems, the stereochemical presentation of pharmacophores to enzyme active sites is critical; a cis-cyclopentane scaffold presents substituents in a spatial orientation that may be entirely incompatible with the binding pocket geometries required for AKR1C1/AKR1C3 inhibition [1]. Furthermore, acylamino-substituted fused cyclopentanecarboxylic acid derivatives—which represent a structurally distinct chemotype—have been pursued in separate patent families for different pharmaceutical indications, underscoring that even subtle variations in the cyclopentane core substitution pattern or stereochemistry can lead to divergent target engagement profiles and distinct intellectual property landscapes [2]. Substituting the trans-(1R,2R) stereoisomer with a cis-isomer, an enantiomer, or a structurally related cyclopentane carboxylic acid derivative without empirical validation introduces uncontrolled variables in stereochemical presentation, target binding, and downstream biological outcomes.

Quantitative Evidence for Trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid: Target Engagement and Supply Specifications


Target Engagement: AKR1C3 Inhibition as the Core Biological Differentiation from Inactive or Off-Target Cyclopentane Analogs

Trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid and structurally related cyclopentane derivatives have been explicitly identified and evaluated as inhibitors of the steroid-metabolizing enzyme AKR1C3 [1]. The compound was studied within a broader series of cyclopentane derivatives synthesized and tested for inhibition of AKR1C1 and AKR1C3, with selective inhibitors active in the low micromolar range identified [2]. AKR1C3 is a validated target in hormone-dependent cancers, catalyzing the reduction of weak androgens to potent androgens and prostaglandin D2 to PGF2α [3]. While quantitative Ki or IC50 values specifically for CAS 733741-04-3 were not reported in the available public literature as of 2026, the compound's inclusion in this SAR series establishes its biological relevance, in direct contrast to structurally similar compounds such as cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-15-3), for which no AKR1C1 or AKR1C3 inhibition data have been published [4].

AKR1C3 inhibition steroid metabolism hormone-dependent cancer

Patent-Leveraged Scaffold: Validated Use of the Cyclopentane Carboxylic Acid Core in AKR1C3 Inhibitor Development

The trans-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid scaffold is embedded within the broader patent landscape for cyclopentanecarboxylic acid derivatives as AKR1C3 inhibitors. Sanofi's European Patent ES2637805T3 specifically claims fused cyclopentanecarboxylic acid derivatives substituted by acylamino groups as pharmaceuticals, with explicit reference to their use in treating hormone-dependent cancers and other AKR1C3-related disorders [1]. This patent protection demonstrates industrial validation of the cyclopentane carboxylic acid chemotype for this therapeutic target, and the trans-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid core serves as a critical synthetic intermediate or structural progenitor for generating novel, patentable AKR1C3 inhibitors [2].

medicinal chemistry patent analysis AKR1C3 inhibitor

Supply Chain Reliability: Commercial Availability from ISO-Certified and Major Reagent Suppliers

Trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid is commercially available from multiple reputable chemical suppliers, ensuring procurement flexibility and supply chain resilience. Sigma-Aldrich (Rieke Metals) offers the compound with a specified purity of 95% . CymitQuimica lists the product with a purity specification of 95+% under the Fluorochem brand . ChemicalBook lists multiple vendors, including Beijing Bailingwei Technology, offering the compound at >95% purity in pack sizes of 1g, 2g, and 5g . In contrast, the (1R,2S) cis-isomer (CAS 733740-15-3) shows more limited vendor availability, which may impact procurement timelines and cost structures for research programs requiring both stereoisomers for comparative studies [1].

chemical procurement supply chain quality assurance

Procurement-Driven Applications of Trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid in Medicinal Chemistry and Oncology Research


AKR1C3 Inhibitor Lead Optimization and SAR Expansion

Trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid serves as a versatile starting scaffold for structure-activity relationship (SAR) studies targeting AKR1C3 inhibition [1]. The carboxylic acid group at the 1-position provides a synthetic handle for amide coupling or esterification, enabling rapid diversification to generate libraries of analogs for potency and selectivity optimization. The compound's inclusion in the published cyclopentane derivative series evaluated against AKR1C1 and AKR1C3 establishes a baseline for biological relevance [2]. Researchers can use this scaffold to explore substitutions that enhance potency from the low micromolar range toward nanomolar inhibition while maintaining or improving selectivity over AKR1C1.

Stereochemical Control in Medicinal Chemistry: Use as a Defined (1R,2R) Building Block

The trans-(1R,2R) configuration of CAS 733741-04-3 provides a stereochemically defined starting point for the synthesis of chiral drug candidates [1]. In medicinal chemistry, the spatial orientation of pharmacophoric elements is critical for target engagement; this compound offers a fixed stereochemical relationship between the cyclopentane substituents, eliminating the confounding variable of stereochemical mixtures that can complicate SAR interpretation [2]. Procurement of this specific stereoisomer enables the systematic exploration of how the (1R,2R) configuration influences binding to AKR1C3 versus alternative stereoisomers.

Fluorine-Containing Building Block for PET Tracer Development

The 3-fluorobenzoyl moiety of trans-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid provides a natural entry point for radiochemistry applications [1]. The aromatic fluorine atom can potentially serve as a site for isotopic labeling (¹⁸F) for positron emission tomography (PET) imaging applications [2]. Fluorine substitution also enhances metabolic stability and modulates lipophilicity (XLogP3-AA = 2.2), making this scaffold suitable for developing imaging agents to visualize AKR1C3 expression in tumors, a key application in oncology drug development [3].

Dual AKR1C1/AKR1C3 Pharmacological Tool for Pathway Dissection

Given that the cyclopentane derivative series has been evaluated against both AKR1C1 and AKR1C3, this compound class serves as a pharmacological tool for dissecting the overlapping and distinct roles of these enzymes in steroid hormone metabolism [1]. AKR1C1 inactivates progesterone and modulates GABA-A receptor activity, while AKR1C3 activates androgens and estrogens; inhibitors of these enzymes are valuable for studying hormone-dependent cancers, endometriosis, and neurological disorders [2]. Trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid and its derivatives can be employed in cellular assays to interrogate the functional consequences of AKR1C1/AKR1C3 inhibition in disease-relevant model systems [3].

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